molecular formula C21H27Cl2N5O4 B1204906 Teloxantrone hydrochloride CAS No. 123830-79-5

Teloxantrone hydrochloride

Cat. No. B1204906
M. Wt: 484.4 g/mol
InChI Key: YPKURCRDOQMMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teloxantrone Hydrochloride is the hydrochloride salt of an anthrapyrazole antineoplastic antibiotic. Teloxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis

Scientific Research Applications

1. Cancer Treatment Research

Teloxantrone hydrochloride, as mitoxantrone, has been a focus in cancer treatment research. It's been used in combination therapies for various cancers, demonstrating significant clinical efficacy. For instance, in breast cancer treatment, a combination of mitoxantrone hydrochloride, vincristine sulfate, and prednisolone showed a response rate of 52.2%, with a survival benefit in responsive patients (Katsumata et al., 2003).

2. Multiple Sclerosis (MS) Management

Mitoxantrone hydrochloride has been investigated for its role in managing multiple sclerosis (MS). Studies show its usefulness in reducing clinical attack rates and disease progression in patients with relapsing MS (Goodin et al., 2003). Another study evaluated its efficacy and safety in patients with highly relapsing neuromyelitis optica, showing reduced relapse rates and functional stabilization (Kim et al., 2011).

3. Sentinel Lymph Node Identification in Breast Cancer

Recent research has explored the use of mitoxantrone hydrochloride injection for tracing sentinel lymph nodes in breast cancer. A phase 3 trial demonstrated its non-inferiority to the standard technique, suggesting its potential for use in early-stage breast cancer (Yang et al., 2022).

4. Interaction with DNA Structures

Mitoxantrone's interaction with DNA structures, particularly DNA quadruplexes, has been a topic of interest. A study highlighted its binding with the G-quadruplex DNA sequence, relevant for understanding its mechanism of action and guiding drug design (Tripathi et al., 2016).

properties

CAS RN

123830-79-5

Product Name

Teloxantrone hydrochloride

Molecular Formula

C21H27Cl2N5O4

Molecular Weight

484.4 g/mol

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride

InChI

InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H

InChI Key

YPKURCRDOQMMLW-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

synonyms

CI 937
CI-937
Dup 937
Dup-937
teloxantrone
teloxantrone hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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